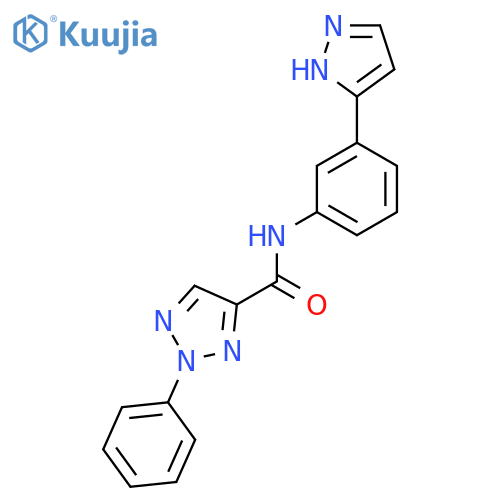Cas no 1206990-26-2 (2-phenyl-N-3-(1H-pyrazol-3-yl)phenyl-2H-1,2,3-triazole-4-carboxamide)

1206990-26-2 structure
商品名:2-phenyl-N-3-(1H-pyrazol-3-yl)phenyl-2H-1,2,3-triazole-4-carboxamide
2-phenyl-N-3-(1H-pyrazol-3-yl)phenyl-2H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-phenyl-N-3-(1H-pyrazol-3-yl)phenyl-2H-1,2,3-triazole-4-carboxamide
- N-(3-(1H-pyrazol-3-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- 2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide
- F5835-0692
- AKOS024521984
- VU0523509-1
- 2-phenyl-N-[3-(1H-pyrazol-5-yl)phenyl]triazole-4-carboxamide
- 1206990-26-2
-
- インチ: 1S/C18H14N6O/c25-18(17-12-20-24(23-17)15-7-2-1-3-8-15)21-14-6-4-5-13(11-14)16-9-10-19-22-16/h1-12H,(H,19,22)(H,21,25)
- InChIKey: VBQRZUVPNBTPJI-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=NN(C2C=CC=CC=2)N=1)NC1=CC=CC(C2=CC=NN2)=C1
計算された属性
- せいみつぶんしりょう: 330.12290909g/mol
- どういたいしつりょう: 330.12290909g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 455
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3
2-phenyl-N-3-(1H-pyrazol-3-yl)phenyl-2H-1,2,3-triazole-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5835-0692-2μmol |
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide |
1206990-26-2 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0692-4mg |
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide |
1206990-26-2 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0692-20mg |
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide |
1206990-26-2 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0692-40mg |
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide |
1206990-26-2 | 40mg |
$140.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0692-5μmol |
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide |
1206990-26-2 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0692-1mg |
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide |
1206990-26-2 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0692-10mg |
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide |
1206990-26-2 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0692-20μmol |
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide |
1206990-26-2 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0692-2mg |
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide |
1206990-26-2 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5835-0692-25mg |
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide |
1206990-26-2 | 25mg |
$109.0 | 2023-09-09 |
2-phenyl-N-3-(1H-pyrazol-3-yl)phenyl-2H-1,2,3-triazole-4-carboxamide 関連文献
-
1. Water
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
1206990-26-2 (2-phenyl-N-3-(1H-pyrazol-3-yl)phenyl-2H-1,2,3-triazole-4-carboxamide) 関連製品
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
